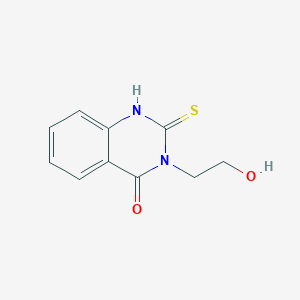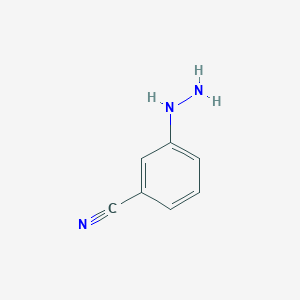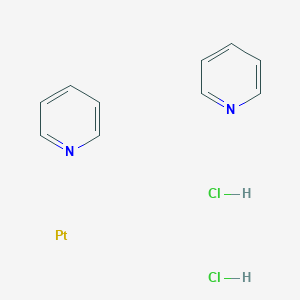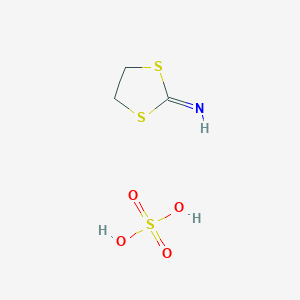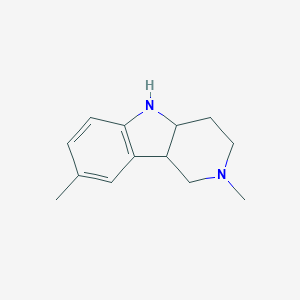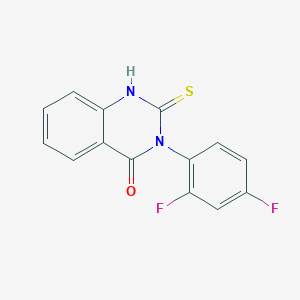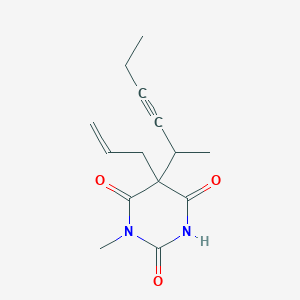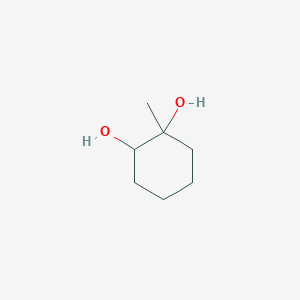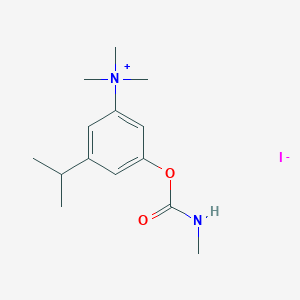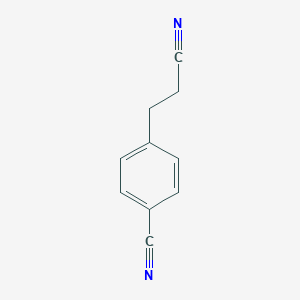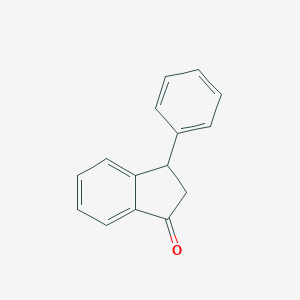
3-Phenyl-1-indanone
Overview
Description
3-Phenyl-1-indanone is a chemical compound with the molecular formula C15H12O . It is also known by other names such as 3-Phenylindan-1-one, 1-Indanone, 3-phenyl-, 1H-Inden-1-one, 2,3-dihydro-3-phenyl-, and 1H-Indene-1-one, 2,3-dihydro-3-phenyl- .
Synthesis Analysis
The synthesis of 1-indanones, including 3-Phenyl-1-indanone, has been reported in various studies . For instance, one method involves the environmentally benign synthesis of 1-indanones from 3-arylpropanoic and 4-arylbutanoic acids .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-1-indanone can be represented by the InChI string: InChI=1S/C15H12O/c16-15-10-14 (11-6-2-1-3-7-11)12-8-4-5-9-13 (12)15/h1-9,14H,10H2 . The compound has a molecular weight of 208.25 g/mol .
Physical And Chemical Properties Analysis
3-Phenyl-1-indanone has a molecular weight of 208.25 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .
Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application Summary : 3-Phenyl-1-indanone is used in the synthesis of various carbocyclic and heterocyclic skeletons . It’s a prominent motif found in a number of natural products and pharmaceuticals .
- Methods of Application : The cyclization of the 1-indanone core has been a focus in recent years . New strategies for the synthesis of various carbocyclic and heterocyclic skeletons are demonstrated .
- Results or Outcomes : Several reactions provide biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G and atlanticone C .
- Application Summary : 1-Indanone derivatives, including 3-Phenyl-1-indanone, have been studied for their bioactivity and potential applications in medicine .
- Methods of Application : These compounds are synthesized and then tested for their biological activity .
- Results or Outcomes : Some of the applications being explored include use as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for hepatitis C treatment .
- Application Summary : 3-Phenyl-1-indanone can be used as a pharmaceutical synthesis intermediate .
- Methods of Application : The compound is synthesized and used in the production of various pharmaceuticals .
- Results or Outcomes : This application is still in the research phase, with the potential for wide-ranging impacts in the pharmaceutical industry .
- Application Summary : Indane-1-3-dione, a structure related to 3-Phenyl-1-indanone, finds applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
- Methods of Application : The compound is synthesized and used in the production of various electronic and optical devices .
- Results or Outcomes : This application is still in the research phase, with the potential for wide-ranging impacts in the electronics and optics industries .
Scientific Field
Scientific Field
Scientific Field
Organic Electronics and Optical Sensing
- Application Summary : 3-Phenyl-1-indanone is used in mass spectrometry, which is a technique that helps determine the mass of particles, the elemental composition of a sample or molecule, and the potential chemical structures of molecules .
- Methods of Application : The compound is used in the process of electron ionization in mass spectrometry .
- Results or Outcomes : The data obtained from this process can be used for various purposes, including the identification of unknown compounds, the quantitation of known compounds, and the elucidation of the structure and chemical properties of molecules .
- Application Summary : 3-Phenyl-1-indanone is used in annulations to access fused- and spiro frameworks .
- Methods of Application : The compound is used in cyclization reactions to construct various carbocyclic and heterocyclic skeletons .
- Results or Outcomes : The transformations described in this process offer stereoselective formation of desired polycyclic compounds . Several reactions provide biologically relevant compounds and natural products .
Scientific Field
Scientific Field
Future Directions
properties
IUPAC Name |
3-phenyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUOTMYWHGODQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314027 | |
| Record name | (±)-3-Phenyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-indanone | |
CAS RN |
16618-72-7 | |
| Record name | (±)-3-Phenyl-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16618-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Indanone, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016618727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-1-indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-3-Phenyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

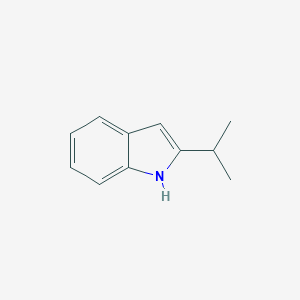
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)
